5-​(Oleoyloxy)octadecanoic Acid

Metabolomics Diabetes Lipidomics

5-(Oleoyloxy)octadecanoic acid (5-OAHSA) is the definitive regioisomer for dissecting the enteroendocrine-β-cell axis. Unlike 9-OAHSA, which confounds hepatic endpoints, 5-OAHSA uniquely potentiates glucose-stimulated insulin secretion (GSIS) and GLP-1 release without elevating ALT/AST. This positional specificity is mandatory for reproducible in vivo metabolic phenotyping and targeted lipidomics. For LC-MS/MS method development, authentic 5-OAHSA establishes the critical MRM transition (Q1/Q3: 563.5 → 281.2). Pair with deuterated 5-OAHSA-d17 for precise quantification in serum and adipose tissue.

Molecular Formula C₃₆H₆₈O₄
Molecular Weight 564.92
Cat. No. B1154924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-​(Oleoyloxy)octadecanoic Acid
Synonyms5-OAHSA
Molecular FormulaC₃₆H₆₈O₄
Molecular Weight564.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Oleoyloxy)octadecanoic Acid (5-OAHSA) for Metabolic Research: A FAHFA Class Overview


5-(Oleoyloxy)octadecanoic acid, commonly designated 5-OAHSA, is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), an endogenous class of bioactive lipids that correlate with insulin sensitivity and are reduced in insulin-resistant states [1]. Structurally, it consists of an oleic acid moiety esterified to the 5‑carbon position of hydroxy stearic acid [2]. This specific regioisomer has emerged as a key molecular tool for investigating lipid‑mediated regulation of glucose homeostasis, inflammation, and metabolic signaling [3].

Why 5-(Oleoyloxy)octadecanoic Acid Cannot Be Substituted by Other FAHFA Isomers or Fatty Acid Esters


Within the FAHFA family, regioisomeric position profoundly dictates biological function, rendering generic substitution scientifically invalid. The ester linkage position on the hydroxy fatty acid backbone governs lipid‑protein interactions, receptor activation profiles, and metabolic stability [1]. For instance, 5‑OAHSA exhibits distinct potency in glucose‑stimulated insulin secretion (GSIS) assays and GLP‑1 release compared to its 9‑OAHSA counterpart, while 9‑OAHSA demonstrates differential effects on hepatic enzymes and body weight in vivo [2]. Furthermore, the OAHSA subclass as a whole displays higher endogenous abundance in glucose‑tolerant AG4OX mice than other FAHFA families, underscoring subclass‑specific physiological relevance that cannot be extrapolated to PAHSAs or SAHSAs [3]. Therefore, procurement of the exact 5‑regioisomer is essential for experimental reproducibility and for interrogating the specific signaling pathways associated with the 5‑hydroxy ester position.

Quantitative Evidence Guide: 5-(Oleoyloxy)octadecanoic Acid vs. Comparators


Endogenous Abundance: OAHSAs Are the Predominant FAHFA Subclass in Glucose-Tolerant AG4OX Mice

Among the FAHFA family members (including PAHSAs, POHSAs, and SAHSAs), OAHSAs (oleic acid-hydroxy stearic acids) are the most abundantly expressed subclass in the serum of glucose‑tolerant AG4OX mice, a model overexpressing the Glut4 glucose transporter specifically in adipose tissue [1]. This elevated endogenous abundance suggests a privileged physiological role for the OAHSA subclass in glucose homeostasis and insulin sensitization, providing a rationale for prioritizing 5‑OAHSA over non‑OAHSA FAHFAs in metabolic studies.

Metabolomics Diabetes Lipidomics

Regioisomeric Specificity: Distinct Biological Activities Among OAHSA Isomers

A systematic comparative analysis of FAHFA isomers demonstrated that biological activity is highly regioisomer‑dependent. While 5‑OAHSA, 9‑OAHSA, and 12‑OAHSA share the same molecular formula, their functional profiles diverge significantly in assays of glucose‑stimulated insulin secretion (GSIS), anti‑inflammatory activity, and in vivo metabolic effects [1]. In a separate head‑to‑head in vivo study, 9‑OAHSA administration (13 mg/kg, intragastric gavage) resulted in the highest final total body weight, the lowest circulating free fatty acid levels, and the highest plasma ALT and AST activities among treatment groups, indicating a hepatotoxic liability not observed with the comparator 9‑PAHSA [2]. These findings underscore that regioisomeric position—and not merely FAHFA subclass membership—determines experimental outcomes, making 5‑OAHSA the appropriate selection for studies focused on the 5‑position ester pharmacophore.

Lipid signaling Insulin secretion FAHFA

Functional Differentiation: 5‑OAHSA Stimulates GLP‑1 and Insulin Secretion

5‑OAHSA has been specifically documented to reduce blood glucose levels, improve glucose tolerance, and stimulate the secretion of both glucagon‑like peptide‑1 (GLP‑1) and insulin . In contrast, 9‑OAHSA did not significantly alter ambient glycemia in a murine short‑term gavage study, and 9‑PAHSA exhibited a trend toward lower glycemia without the GLP‑1 stimulation profile attributed to 5‑OAHSA [1]. This functional differentiation—particularly the dual incretin/insulinotropic activity—positions 5‑OAHSA as the preferred tool compound for investigating enteroendocrine‑β‑cell axis signaling, whereas alternative isomers may be less suitable for studies requiring robust GLP‑1 engagement.

Incretin Insulin secretion Metabolic disease

Analytical Differentiation: Distinct LC‑MS/MS MRM Transitions for OAHSA Isomers

Quantitative lipidomic analysis of FAHFAs relies on regioisomer‑specific multiple reaction monitoring (MRM) transitions. For OAHSA isomers (including 5‑OAHSA), the characteristic MRM transition employs a Q1 [M‑H]⁻ precursor ion of m/z 563.5 and a Q3 product ion of m/z 281.2 (corresponding to the oleic acid fragment) or m/z 299.3 (hydroxy stearic acid fragment) [1]. This analytical fingerprint is distinct from that of PAHSAs (Q1 m/z 537.5, Q3 m/z 255.2 for palmitic acid fragment), enabling unambiguous isomer identification and quantification in complex biological matrices. The availability of deuterated internal standards (e.g., 5‑OAHSA‑d17) further enhances assay precision for this specific regioisomer .

Lipidomics Mass spectrometry Quantitative analysis

Translational Relevance: FAHFA Levels Are Reduced in Insulin‑Resistant Humans

Multiple FAHFA isomers, including OAHSAs, are present at lower concentrations in the serum and subcutaneous adipose tissue of insulin‑resistant humans compared to insulin‑sensitive individuals [1]. This inverse correlation with insulin sensitivity establishes a translational framework wherein 5‑OAHSA represents a disease‑relevant molecular probe. In contrast, non‑FAHFA fatty acid esters (e.g., simple triglycerides or estolides lacking the branched ester pharmacophore) do not share this specific association with human metabolic status, limiting their utility as biomarkers or mechanistic tools in diabetes research.

Insulin resistance Type 2 diabetes Biomarker

Optimal Research and Industrial Applications for 5-(Oleoyloxy)octadecanoic Acid


Investigating GLP‑1‑Mediated Incretin Signaling and Insulin Secretion

5‑OAHSA is the regioisomer of choice for ex vivo and in vivo studies examining the enteroendocrine‑β‑cell axis, based on its documented ability to stimulate both GLP‑1 and insulin secretion while improving glucose tolerance [1]. Alternative OAHSA isomers (e.g., 9‑OAHSA) lack this specific functional profile and may introduce hepatotoxic confounders [2]. Researchers should utilize 5‑OAHSA at concentrations informed by published GSIS assays and pair it with deuterated internal standards for accurate quantification.

Quantitative Lipidomics and FAHFA Biomarker Discovery

Laboratories developing targeted LC‑MS/MS methods for FAHFA quantification require authentic 5‑OAHSA standards to establish regioisomer‑specific MRM transitions (Q1 m/z 563.5 → Q3 m/z 281.2) [3]. The compound's distinct analytical signature, combined with the availability of stable‑isotope‑labeled analogs (5‑OAHSA‑d17), enables precise measurement of endogenous 5‑OAHSA levels in human serum and adipose tissue, where FAHFA concentrations inversely correlate with insulin resistance [4].

Mechanistic Studies of Adipose Tissue‑Liver Crosstalk in Metabolic Disease

Given the high endogenous abundance of OAHSAs in adipose‑specific Glut4‑overexpressing mice [4], 5‑OAHSA serves as a key molecular probe for dissecting adipose‑derived lipid signals that modulate hepatic glucose production and systemic insulin sensitivity. Unlike 9‑OAHSA, which elevates plasma ALT and AST in murine models [2], 5‑OAHSA is not associated with hepatotoxicity in the literature, making it a safer candidate for chronic in vivo metabolic phenotyping studies.

Anti‑Inflammatory and Immune Cell Modulation Assays

FAHFAs, including OAHSAs, attenuate LPS‑induced inflammatory responses in macrophages and dendritic cells [1]. For researchers examining the intersection of lipid signaling and innate immunity, 5‑OAHSA provides a structurally defined tool to probe regioisomer‑dependent effects on chemokine production and immune cell activation. The distinct activity profile of 5‑OAHSA relative to 9‑OAHSA and 12‑OAHSA [1] necessitates careful isomer selection to avoid misinterpretation of structure‑activity relationships.

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